molecular formula C20H14O8 B1667059 Bikaverin CAS No. 33390-21-5

Bikaverin

Cat. No.: B1667059
CAS No.: 33390-21-5
M. Wt: 382.3 g/mol
InChI Key: QXNACSREWQXWCV-UHFFFAOYSA-N
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Description

Bikaverin is a reddish polyketide pigment produced primarily by Fusarium species, including F. verticillioides, F. oxysporum, and F. solani . It features a tetracyclic benzoxanthone structure synthesized via a class I polyketide synthase (PKS), followed by modifications by a monooxygenase (Bik2) and an O-methyltransferase (Bik3) . This compound is often co-produced with its precursor, northis compound, in minor quantities .

The compound exhibits diverse bioactivities:

  • Antimicrobial: Effective against protozoa and fungi .
  • Anticancer: Cytotoxic to cancer cell lines (e.g., IC50 of 1.24 µM against human protein kinase CK2) .
  • Neuroprotective: Attenuates oxidative stress in neuronal cells .

Production is influenced by nitrogen sources (e.g., glutamine) and genetic regulators like the cAMP–PKA pathway and ammonium permease MepB . Recent studies also identified this compound in Alternaria sp., expanding its known taxonomic range .

Preparation Methods

Biosynthesis of Bikaverin in Fusarium Species

Strain Selection and Mutagenesis

This compound is natively produced by Fusarium species, including Fusarium fujikuroi, Fusarium oxysporum, and Fusarium proliferatum. Wild-type strains typically yield modest quantities, necessitating strain improvement via mutagenesis. In Fusarium fujikuroi NCIM 1019, ultraviolet (UV) mutagenesis generated mutants with up to 2.5-fold higher this compound production compared to the parent strain. Mutants exhibiting altered colony pigmentation and growth characteristics were selected, with "Mut-4" achieving 1.2 g/L this compound in submerged fermentation—a 273% increase over baseline.

Culture Media Optimization

Carbon and nitrogen sources critically influence this compound synthesis. Defatted soybean meal (2 g/L) paired with glucose (50 g/L) in basal medium yielded optimal biomass (12.5 g/L dry cell weight) and this compound titers. Comparative studies of carbon sources revealed the following hierarchy for this compound production:

Carbon Source This compound Yield (mg/L) Biomass (g/L)
Glucose 1,200 12.5
Sucrose 980 10.8
Fructose 850 9.6
Xylose 620 8.3

Data adapted from

Nitrogen limitation is a key trigger for secondary metabolite production. Reducing nitrogen availability to 0.13 g/L via defatted cottonseed meal enhanced this compound synthesis while suppressing competing pathways like gibberellic acid production.

Fermentation Parameters

Aeration significantly impacts this compound yield. High oxygen transfer rates (OTR > 150 mmol/L/h) in stirred-tank bioreactors increased titers by 40% compared to low-aeration shake flasks. A pH range of 3.5–4.5 and temperature of 28°C were optimal, with prolonged fermentation (120–144 hours) necessary for maximal product accumulation.

Heterologous Production in Engineered Yeast

Pathway Reconstruction in Saccharomyces cerevisiae

The complete this compound biosynthetic pathway—comprising polyketide synthase (Bik1), monooxygenase (Bik2), and methyltransferase (Bik3)—was reconstituted in Saccharomyces cerevisiae to bypass native fungal cultivation challenges. Initial titers remained low (0.74 mg/L) due to rate-limiting Bik1 expression.

Bottleneck Identification and Metabolic Engineering

GFP-based promoter activity mapping revealed that Bik1 expression was 8-fold lower than Bik2/Bik3. Replacing the native Bik1 promoter with the strong TDH3 promoter increased Bik1 levels 5.2-fold, elevating this compound production to 45.6 mg/L.

Enzyme Fusion for Substrate Channeling

To enhance intermediate transfer between Bik2 and Bik3, a fusion protein strategy linked the monooxygenase and methyltransferase domains. This modification reduced metabolic leakage, achieving a final titer of 202.75 mg/L in flask fermentations—a 273-fold improvement over the baseline.

Extraction and Recovery Methods

Solvent Selection and Kinetics

Ethyl acetate emerged as the superior solvent for this compound extraction, achieving 98% recovery from Fusarium oxysporum biomass. Kinetic studies demonstrated extraction saturation at 256 minutes, with the following phase-dependent efficiency:

Extraction Time (min) This compound Recovery (%)
30 42
60 67
120 89
256 98

Data sourced from

Sequential Extraction Protocols

Three successive ethyl acetate extractions recovered 99.2% of intracellular and extracellular this compound while reducing solvent consumption by 32% compared to single-batch methods. Acidification of chloroform (pH 2.5) improved pigment solubility during biomass refluxing, particularly for cell-bound this compound.

Purification Techniques

Open Column Chromatography

Initial attempts using silica gel (60–120 mesh) or Sephadex LH-20 columns failed to resolve this compound from co-eluting pigments, yielding ≤70% purity.

Semi-Preparative HPLC

A C18 reverse-phase column (250 × 10 mm, 5 μm) with isocratic elution (acetonitrile:0.1% formic acid, 65:35 v/v) achieved 99.1% purity, matching commercial standards. The method’s scalability was demonstrated at 500 mg loadings, with a recovery rate of 92.4%.

Analytical Characterization

Spectrophotometric Quantification

This compound exhibits distinct absorbance maxima at 518 nm (ε = 3.95 L/g/cm) in chloroform, enabling rapid quantification. Acidified samples (pH 2.5) show a 12% increase in absorption intensity due to chromophore stabilization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 4.6 × 150 mm) with UV detection at 270 nm resolves this compound at 6.8 minutes under gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid). Method validation confirmed linearity (R² = 0.999) across 0.1–100 μg/mL.

Economic and Scaling Considerations

A preliminary cost analysis revealed that three ethyl acetate extractions reduced solvent costs by $1.25 per gram of this compound compared to single-step methods. Heterologous production in yeast offers scalability advantages, with bioreactor titers projected to exceed 1 g/L through fed-batch strategies.

Chemical Reactions Analysis

Types of Reactions: Bikaverin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activities or to produce derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions to ensure the desired modifications are achieved without degrading the compound.

Major Products: The major products formed from this compound reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction might produce hydroquinone derivatives .

Scientific Research Applications

Antitumor Activity

Bikaverin has demonstrated significant antitumor effects in both in vitro and in vivo studies. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • Ehrlich ascites carcinoma (ED50 = 0.5 µg/mL)
  • Leukemia L5178 (ED50 = 1.4 µg/mL)
  • Sarcoma (ED50 = 4.2 µg/mL)

The compound's inhibitory concentration (IC50) values are notably low, indicating its potential as a promising anticancer agent . In vivo studies on murine models have shown that this compound significantly reduces tumor weight, ascitic fluid volume, and cell density when administered at doses of 1.73 mg/kg/day .

Dye Production

This compound's red pigment has been explored for its potential use in the textile industry as a natural dye. The compound's vibrant color and stability make it an attractive alternative to synthetic dyes, which often pose environmental hazards . Studies have highlighted the feasibility of using this compound in dyeing processes across various materials, showcasing its versatility and eco-friendliness.

Agricultural Applications

Given its antifungal properties, this compound has been investigated for use as a biopesticide. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal pathogens, thereby reducing reliance on synthetic fungicides and promoting sustainable agricultural practices .

In Vitro Studies on Cancer Cell Lines

A study conducted on MCF7 and A427 cancer cell lines revealed that treatment with 10 µM this compound resulted in complete growth inhibition, while lower concentrations showed varying effects on cell proliferation . The combination of real-time confluence monitoring and traditional viability assays confirmed this compound's efficacy in reducing cell viability.

Cell LineConcentration (µM)Effect on Cell Growth
MCF710Complete inhibition
A42710Complete inhibition
A43110Slower growth

In Vivo Efficacy Against Lymphoma

In a murine model of L5178Y lymphoma, this compound was administered via intraperitoneal and oral routes. Results indicated a significant reduction in tumor weight and ascitic fluid volume compared to control groups:

Treatment MethodTumor Weight Variation (g)Ascitic Fluid Volume (mL)
Control4.25 ± 1.033.43 ± 0.78
Intraperitoneal1.5 ± 0.571.1 ± 0.79
Oral1.2 ± 0.360.84 ± 0.6

These findings underscore this compound's potential as an effective antitumoral agent.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key compounds structurally or functionally related to bikaverin:

Compound Structure Class Biological Activities Producing Organisms Key Differences from this compound References
Northis compound Benzoxanthone Precursor; weak antimicrobial activity Fusarium spp. Lacks O-methyl group at C3 and C8
Fusarubin Naphthoquinone Antibiotic, cytotoxic Fusarium spp. Contains a naphthoquinone core
Bostrycoidin Polyketide Antifungal, pigment Fusarium spp. Linear polyketide; no tetracyclic structure
γ-Pyrones (3–6) γ-Pyrone derivatives Neuroprotective (HT22 cell rescue) Fusarium solani JS-0169 Simpler γ-pyrone scaffold
Purple Naphthoquinones Naphthoquinone Antimicrobial, anticancer Fusarium oxysporum LCP531 Extended conjugation; distinct chromophore
Anthracyclines Anthraquinone Antitumor (e.g., doxorubicin) Synthetic/Streptomyces spp. High cardiotoxicity; non-fungal origin

Regulatory Mechanisms

  • Nitrogen Regulation : this compound production is upregulated under nitrogen-limiting conditions (e.g., glutamine) via MepB permease, whereas fusarubin synthesis is nitrate-dependent .
  • cAMP–PKA Signaling : The Δfac1 mutant in F. verticillioides shows 5-fold increased this compound titers, highlighting pathway crosstalk with fatty acid metabolism .

Production Yield and Optimization

  • This compound : Up to 2.5 g/kg on rice media in Fusarium spp. ; 202.75 mg/L in engineered S. cerevisiae via PKS overexpression .

Biological Activity

Bikaverin is a polyketide compound produced by various fungal species, particularly from the Fusarium genus. It has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and nematicidal properties. This article explores the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data in tables.

Chemical Structure and Properties

This compound is characterized as a tetracyclic polyketide. Its chemical structure allows it to interact with various biological targets, contributing to its broad spectrum of bioactivity. The compound exhibits a color change from red to blue upon heat treatment, although the underlying mechanism remains unclear .

Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties against a variety of pathogens:

  • Bacterial Activity : Studies have demonstrated that this compound exhibits antibacterial effects against several strains, including Leishmania braziliensis and Ehrlich ascites carcinoma. It has been noted for its ability to inhibit ATP synthesis by uncoupling oxidative phosphorylation, which may contribute to its cytotoxic effects on mammalian cells .
  • Fungal Activity : The compound has antifungal properties, effectively causing vacuolization in hyphal tips of Aspergillus niger and other fungal species. Additionally, it has been evaluated as a biocontrol agent against plant pathogens such as Phytophthora infestans, responsible for late blight in tomatoes .

Cytotoxicity and Anticancer Effects

This compound's cytotoxicity was evaluated using various cancer cell lines. The results indicate that this compound significantly reduces cell viability in a dose-dependent manner:

  • Cell Lines Tested : MCF7 (breast cancer), A427 (lung cancer), and A431 (skin cancer).
  • IC50 Values : The IC50 value for this compound was determined to be approximately 1.79 ± 0.51 µg/mL in L929 fibroblast cell lines, indicating low toxicity at higher concentrations .

Table 1: Cytotoxicity of this compound on Different Cell Lines

Cell LineConcentration (µM)Viability (%)IC50 (µg/mL)
MCF7100.9Not specified
A427100.9Not specified
A4311044Not specified

Research indicates that this compound's anticancer effects may be linked to its inhibition of Casein Kinase 2 (CK2), an enzyme involved in cell proliferation and metabolism regulation. Elevated CK2 activity is often associated with various cancers, making it a potential therapeutic target .

Case Studies

  • Study on Antitumor Activity : In a study assessing this compound's effects on different cancer cell lines, significant reductions in cell growth were observed at concentrations above 5 µM. The study utilized both MTT assays and live-cell imaging techniques to confirm the compound's efficacy .
  • Antimicrobial Efficacy : Another investigation highlighted this compound's ability to inhibit the growth of Bursaphelenchus xylophilus, demonstrating its potential as a nematicide with applications in agriculture .

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting and quantifying Bikaverin in fungal cultures?

this compound detection typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) for specificity and sensitivity. For quantification, calibration curves using purified this compound standards are essential. Experimental protocols should detail extraction solvents (e.g., ethyl acetate), chromatographic conditions (e.g., C18 columns, gradient elution), and validation parameters (e.g., limit of detection, recovery rates) to ensure reproducibility .

Q. How do environmental factors such as nitrogen availability influence this compound production in Fusarium species?

this compound biosynthesis is strongly repressed under nitrogen-sufficient conditions. To study this, researchers use defined media with varying nitrogen sources (e.g., ammonium nitrate vs. glutamate) and measure this compound levels via spectrophotometry or HPLC. Parallel transcriptomic analysis of key genes (e.g., bik1-bik6 clusters) can link environmental cues to gene expression dynamics. Ensure experimental controls include standardized fungal growth conditions (pH, temperature) to isolate nitrogen-specific effects .

Q. What are the core enzymatic steps in the this compound biosynthetic pathway?

The pathway involves polyketide synthases (PKSs) and cytochrome P450 oxidases. Key steps include:

  • PKS-mediated assembly of the polyketide backbone.
  • Oxidative modifications by Bik2 and Bik3 homologs.
  • Methylation and glycosylation for final structural maturation. Gene knockout studies (e.g., Δbik1 mutants) paired with metabolite profiling are critical for validating enzymatic roles. Reference genome databases (e.g., Fusarium fujikuroi B14) for sequence homology comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound gene cluster functionality across fungal strains (e.g., Botrytis cinerea vs. Fusarium spp.)?

Discrepancies arise due to pseudogenization (e.g., bcbik2 and bcbik3 in B. cinerea). To address this:

  • Perform comparative genomics to identify frameshift mutations or deletions.
  • Use RT-PCR to assess gene expression under this compound-inducing conditions (e.g., low nitrogen).
  • Complement non-functional clusters with heterologous genes (e.g., Fusarium homologs) to test functionality. Document findings with phylogenetic analyses and align experimental parameters (e.g., growth phases, induction triggers) to minimize variability .

Q. What experimental designs are optimal for studying the dual regulatory roles of cAMP-dependent pathways in this compound biosynthesis?

The cAMP-PKA pathway modulates this compound via FfPKA1 and nitrogen regulation via AreA. To dissect this:

  • Use gene knockout strains (e.g., ΔFfPKA1 vs. ΔFfPKA2) to isolate pathway-specific effects.
  • Combine pharmacological inhibitors (e.g., H-89 for PKA) with nitrogen starvation assays.
  • Integrate RNA-seq to identify downstream targets (e.g., bik cluster genes). Ensure statistical rigor by triplicate biological replicates and include negative controls (e.g., wild-type under non-inducing conditions) .

Q. How can conflicting data on this compound’s ecological roles (e.g., antimicrobial vs. phytotoxic effects) be systematically addressed?

Design dual-assay experiments to test this compound against diverse targets (e.g., plant tissues, bacterial/fungal pathogens). For example:

  • Antimicrobial assays : Disk diffusion or microdilution methods with standardized inoculum sizes.
  • Phytotoxicity assays : Measure chlorophyll degradation or reactive oxygen species (ROS) in plant models. Correlate bioactivity with this compound concentrations (via LC-MS) and contextualize results using ecological niche models (e.g., host-pathogen interaction databases) .

Q. What strategies mitigate challenges in heterologous this compound production for functional studies?

Heterologous expression in Saccharomyces cerevisiae or Aspergillus nidulans often faces bottlenecks:

  • Optimize codon usage for fungal hosts.
  • Co-express regulatory proteins (e.g., FfVel1) to activate silent clusters.
  • Use multi-omics (proteomics/metabolomics) to identify rate-limiting steps. Include empty-vector controls and validate compound identity via NMR or high-resolution MS .

Q. Methodological Best Practices

  • Reproducibility : Follow MIAMI guidelines for fungal secondary metabolite research, detailing strain IDs, growth conditions, and analytical parameters .
  • Data Validation : Use orthogonal methods (e.g., HPLC + bioassays) to confirm this compound’s role in observed phenotypes.
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional biosafety protocols for genetically modified organisms .

Properties

IUPAC Name

7,10-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-6,11,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNACSREWQXWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187020
Record name Bikaverin
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Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33390-21-5
Record name Bikaverin
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Record name Bikaverin
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Record name Bikaverin
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Record name 6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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